molecular formula C29H20Br2N2O B11693551 (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone CAS No. 64675-63-4

(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Cat. No.: B11693551
CAS No.: 64675-63-4
M. Wt: 572.3 g/mol
InChI Key: QNCYUEXDQCVNTI-UHFFFAOYSA-N
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Description

(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound that features multiple aromatic rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by bromination and subsequent functionalization to introduce the phenyl and methanone groups. Common reagents might include bromine, phenylboronic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects. They might serve as lead compounds in drug discovery programs targeting specific biological pathways.

Industry

Industrially, these compounds could be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action for (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-((6-bromo-3-methylquinolin-2-yl)amino)phenyl)(phenyl)methanone
  • (5-Bromo-2-((6-chloro-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Uniqueness

The uniqueness of (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone lies in its specific substitution pattern and the presence of multiple bromine atoms. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

64675-63-4

Molecular Formula

C29H20Br2N2O

Molecular Weight

572.3 g/mol

IUPAC Name

[5-bromo-2-[(6-bromo-3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone

InChI

InChI=1S/C29H20Br2N2O/c1-18-27(19-8-4-2-5-9-19)23-16-21(30)12-14-25(23)32-29(18)33-26-15-13-22(31)17-24(26)28(34)20-10-6-3-7-11-20/h2-17H,1H3,(H,32,33)

InChI Key

QNCYUEXDQCVNTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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